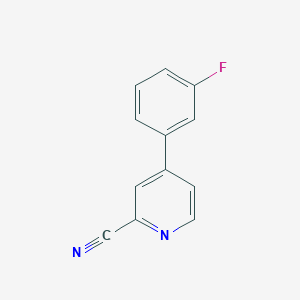
4-(3-Fluorophenyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)picolinonitrile is an organic compound belonging to the class of heterocyclic aromatic compounds. It features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a nitrile group (C≡N). In this specific compound, a fluorine atom is attached to the third position of the phenyl ring, and the entire group is linked at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One reported method for synthesizing 4-(3-Fluorophenyl)picolinonitrile involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. Another approach includes the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis, such as the Suzuki-Miyaura coupling, are likely employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)picolinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group (C≡N) can participate in nucleophilic substitution reactions, where a nucleophile replaces the cyanide ion (CN⁻).
Cross-Coupling Reactions: The presence of aromatic rings suggests the possibility of cross-coupling reactions, commonly used to create new carbon-carbon bonds between aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Potassium Phosphate Base: Employed in the synthesis involving 4-fluorobenzonitrile and 3-bromopyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various derivatives, while cross-coupling reactions can result in new aromatic compounds.
Scientific Research Applications
4-(3-Fluorophenyl)picolinonitrile is a versatile compound used in scientific research, particularly in the fields of chemistry and pharmaceutical development. Its unique structure, featuring both aromatic rings and a nitrile group, makes it suitable for various applications, including:
Drug Discovery: The compound’s structure exhibits similarities to known bioactive compounds, prompting investigation into its potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)picolinonitrile: A positional isomer with the fluorine atom attached to the fourth position of the phenyl ring.
3-Hydroxy-4-substituted-picolinonitriles: Compounds with a hydroxy group at the third position and various substituents at the fourth position.
Biological Activity
4-(3-Fluorophenyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C12H8FN
- Molecular Weight : 201.2 g/mol
- IUPAC Name : 4-(3-fluorophenyl)pyridine-2-carbonitrile
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group enhances its lipophilicity, which may facilitate better membrane permeability and target engagement. The nitrile functional group is known to participate in hydrogen bonding and can stabilize interactions with proteins, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic.
- Inhibition of Enzymatic Activity : Preliminary findings suggest that it might inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in xenograft models of cancer. The compound was administered to mice bearing human tumor xenografts, and results indicated a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In vitro assays were conducted to assess the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing notable activity against resistant strains of Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | >64 |
Case Study 3: Enzyme Inhibition
Research focused on the compound's ability to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. Inhibitory assays demonstrated that this compound significantly reduced HDAC activity in cell lines, suggesting its potential as an epigenetic modulator in cancer therapy.
Properties
Molecular Formula |
C12H7FN2 |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
4-(3-fluorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-2-9(6-11)10-4-5-15-12(7-10)8-14/h1-7H |
InChI Key |
UGAMGUGUJWKEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















